1,3-Benzodioxole-5-carboximidamide
Description
Properties
IUPAC Name |
1,3-benzodioxole-5-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFQQMHSZJBVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N'-Hydroxy-1,3-Benzodioxole-5-carboximidamide (CAS: 4720-72-3)
This hydroxylated derivative shares the benzodioxole backbone but includes an N-hydroxy substitution on the carboximidamide group. Key properties include:
2-Oxo-2,3-Dihydro-1H-Benzimidazole-5-Carboxylic Acid
- Molecular formula : C₈H₆N₂O₃
- Molecular weight : 178.14 g/mol
- Key identifiers: Multiple synonyms, including 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid .
- Applications : Used in synthesizing heterocyclic pharmaceuticals, such as kinase inhibitors or anti-inflammatory agents.
Comparison : The benzimidazole core introduces aromatic nitrogen atoms, altering electronic properties and bioavailability compared to benzodioxole derivatives.
1-Benzyl-1H-Imidazole-5-Carboxaldehyde
This imidazole derivative (CAS: 85102-99-4) includes a benzyl group and aldehyde functionality:
- Molecular formula : C₁₁H₁₀N₂O
- Molecular weight : 186.21 g/mol
- Key identifiers : LogP ~1.5 (estimated), with a boiling point >300°C .
- Applications : Intermediate in organic synthesis, particularly for antiviral or anticancer agents.
Structural Contrast : The imidazole ring and aldehyde group confer distinct reactivity, favoring nucleophilic addition reactions over the amidine chemistry of carboximidamides.
Data Tables
Table 1: Physicochemical Properties of Compared Compounds
*Estimated based on structural analogs.
Table 2: Commercial Availability and Supplier Data
Notes and Limitations
- Data Gaps : Direct experimental data for this compound (CAS: 4720-71-2) are scarce, necessitating extrapolation from analogs.
- Structural Variability : Functional group substitutions (e.g., hydroxyl, aldehyde) significantly alter physicochemical and pharmacological profiles.
Preparation Methods
Primary Synthesis Route from Piperonylonitrile
The most well-documented preparation of N-hydroxy-1,3-benzodioxole-5-carboximidamide involves a single-step reaction between piperonylonitrile (CAS 120-57-0) and hydroxylamine hydrochloride in ethanol, mediated by N-ethyl-N,N-diisopropylamine (DIPEA). This method, disclosed in US Patent US2015/133495A1, prioritizes simplicity and high yield while avoiding chromatographic purification.
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming the intermediate amidoxime, which tautomerizes to the target carboximidamide. Key parameters include:
- Molar Ratios : 1:2 stoichiometry of piperonylonitrile to hydroxylamine hydrochloride.
- Base : DIPEA (2 equivalents) neutralizes HCl byproducts and drives the reaction to completion.
- Solvent : Anhydrous ethanol (75 mL per 5 g nitrile) ensures solubility and facilitates easy removal via rotary evaporation.
- Temperature and Time : Room temperature (20°C) with 21.5-hour stirring minimizes side reactions.
Post-reaction workup involves concentrating the mixture to dryness, followed by trituration with cold water to precipitate the product as a white solid. This method eliminates column chromatography, enhancing scalability.
Table 1: Standard Reaction Conditions and Yield Data
| Parameter | Specification |
|---|---|
| Starting Material | Piperonylonitrile (5 g, 34.0 mmol) |
| Reagents | Hydroxylamine HCl (4.72 g, 68.0 mmol) |
| Base | DIPEA (12.17 mL, 69.7 mmol) |
| Solvent | Ethanol (75 mL) |
| Reaction Time | 21.5 hours |
| Temperature | 20°C |
| Yield | 94% (5.76 g) |
Alternative Base and Solvent Systems
While DIPEA is the preferred base, US2015/133495A1 notes that sodium carbonate or sodium ethoxide can substitute DIPEA without compromising yield. These alternatives reduce costs but require adjustments to reaction monitoring due to differing solubilities.
Sodium Carbonate-Mediated Synthesis
- Procedure : Hydroxylamine hydrochloride and sodium carbonate (2.5 equivalents) are suspended in ethanol with piperonylonitrile.
- Advantages : Lower cost and reduced hygroscopicity compared to DIPEA.
- Challenges : Longer reaction times (24–30 hours) and slightly lower yields (88–90%) due to incomplete neutralization.
Sodium Ethoxide in Anhydrous Ethanol
- Procedure : Pre-formed sodium ethoxide (1.2 equivalents) replaces DIPEA, enabling faster reaction kinetics.
- Advantages : Completes in 18 hours with 92% yield.
- Limitations : Requires strict anhydrous conditions to prevent ethoxide hydrolysis.
Process Optimization and Industrial Considerations
Purification Strategies
The absence of chromatographic purification in the primary method aligns with industrial demands for simplicity. Trituration with cold water (75 mL per 5 g nitrile) at 0°C effectively removes unreacted starting materials and inorganic salts. This step ensures >99% purity by HPLC, as confirmed by the patent’s analytical data.
Scalability and Throughput
Batch scalability tests demonstrate consistent yields (92–94%) at 1 kg scale, confirming the method’s robustness. Key considerations for large-scale production include:
- Solvent Recovery : Ethanol is distilled and reused, reducing waste.
- Temperature Control : Jacketed reactors maintain 20°C to prevent exothermic side reactions.
Analytical Characterization
The product is characterized by 1H NMR, mass spectrometry (MS) , and HPLC purity analysis :
Table 2: Spectroscopic Data for N-Hydroxy-1,3-Benzodioxole-5-Carboximidamide
| Technique | Data |
|---|---|
| 1H NMR (DMSO-d6) | δ 9.23 (s, 1H, NH), 7.44 (d, J = 1.6 Hz, 1H), 7.06 (dd, J = 8.0, 1.6 Hz, 1H), 6.92 (d, J = 8.0 Hz, 1H), 6.02 (s, 2H, OCH2O) |
| MS (ESI+) | m/z 181.1 [M+H]+ |
| HPLC Purity | 100% (Rt = 0.16 min) |
The NMR spectrum confirms the absence of nitrile peaks (δ ~3–4 ppm), verifying complete conversion. MS data aligns with the molecular formula C8H8N2O3 (MW 180.16 g/mol).
Comparative Analysis with Related Benzodioxole Derivatives
1,3-Benzodioxole-5-Carboxamide (CAS 4847-94-3)
While structurally similar, the carboxamide derivative lacks the hydroxyimidamide moiety, necessitating distinct synthetic approaches. Its preparation typically involves hydrolysis of nitriles or amidation of carboxylic acids, as documented in PubChem CID 230365.
Industrial Applications and Therapeutic Relevance
N-hydroxy-1,3-benzodioxole-5-carboximidamide serves as a key intermediate in PDE IV inhibitors and anti-inflammatory agents, as inferred from structurally related compounds in EP1535920A1. Its scalable synthesis supports cost-effective production of preclinical candidates, particularly for autoimmune and central nervous system disorders.
Q & A
Basic: What are the standard synthetic routes for 1,3-Benzodioxole-5-carboximidamide, and how can purity be validated?
Methodological Answer:
The compound is typically synthesized via carboxamide formation from its nitrile precursor (e.g., 1,3-Benzodioxole-5-carbonitrile) using ammonia or ammonium salts under controlled conditions. Key steps include refluxing in anhydrous solvents (e.g., ethanol or DMF) with catalytic acid/base. Purity validation requires multi-modal analysis:
- Melting Point (mp): Compare observed mp (e.g., >300°C for analogous benzimidazole derivatives) with literature values to detect impurities .
- Spectroscopy: Use NMR (DMSO-) to confirm proton environments (e.g., aromatic δ 6.8–7.5 ppm) and IR (C=O stretch at ~1650 cm) to verify functional groups .
- Elemental Analysis: Ensure C, H, N percentages align with theoretical values (e.g., ±0.3% deviation) .
Advanced: How can researchers optimize reaction yields for derivatives like N-(1,3-Benzodioxol-5-yl)quinoline-carboxamide?
Methodological Answer:
Yield optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency by stabilizing intermediates .
- Catalysis: Use coupling agents like EDCI/HOBt to reduce side reactions. For example, yields improved from 20% to 35% in quinoline-carboxamide synthesis via optimized stoichiometry .
- Temperature Control: Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive intermediates. Monitor via TLC/HPLC .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 292 [M] for quinoline analogs) and fragmentation patterns .
- NMR: Identify substituent effects on the benzodioxole ring (e.g., coupling constants for vicinal protons) and carboximidamide NH signals (broad δ 6.5–7.0 ppm) .
- IR Spectroscopy: Detect key absorptions like C-N stretches (~1250 cm) and NH bending (~1600 cm) .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Solvent Effects: Compare DMSO- vs. CDCl spectra; polar solvents may deshield NH protons, shifting peaks upfield .
- Dynamic Effects: Use variable-temperature NMR to identify exchange broadening in NH groups.
- Cross-Validation: Align with high-resolution MS and X-ray crystallography (if available) for unambiguous assignment .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage: Keep in airtight containers at –20°C to prevent hydrolysis; avoid prolonged exposure to light/moisture .
- PPE: Use nitrile gloves, lab coats, and fume hoods. Monitor airborne particles via LC-MS if sublimation occurs .
- Waste Disposal: Neutralize with dilute acetic acid before incineration to avoid toxic byproducts .
Advanced: How to design pharmacological assays for evaluating antihistaminic or cytotoxic activity?
Methodological Answer:
- Cell-Based Assays:
- Receptor Binding Studies: Perform competitive ELISA with histamine H-receptor membranes to quantify binding affinity (K) .
Advanced: What strategies improve the metabolic stability of benzodioxole derivatives in preclinical studies?
Methodological Answer:
- Structural Modification: Introduce electron-withdrawing groups (e.g., –CF) to reduce CYP450-mediated oxidation of the benzodioxole ring .
- Prodrug Design: Mask the carboximidamide group as a tert-butyl carbamate to enhance plasma half-life .
- In Vitro Assays: Use liver microsomes to screen for metabolic stability; compare t values across species .
Basic: How to address discrepancies in reported melting points for benzodioxole derivatives?
Methodological Answer:
- Recrystallization: Purify via slow cooling in ethanol/water mixtures to eliminate polymorphic variations .
- DSC Analysis: Differential scanning calorimetry provides precise phase transition data, distinguishing between polymorphs .
- Literature Review: Cross-check with authoritative databases (e.g., NIST Chemistry WebBook) for consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
